in vivo metabolite identification of 3-Methyl-3-phenylmorpholine
in vivo metabolite identification of 3-Methyl-3-phenylmorpholine
In Vivo Metabolite Identification of 3-Methyl-3-phenylmorpholine: A Comprehensive LC-HRMS/MS Guide
Executive Summary & Pharmacological Context
The characterization of in vivo biotransformation pathways for substituted phenylmorpholines is a critical vector in forensic toxicology, drug metabolism and pharmacokinetics (DMPK), and neuropharmacology. 3-Methyl-3-phenylmorpholine is a unique positional isomer of the well-documented psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine)[1]. While phenmetrazine acts as a potent substrate-type releaser at dopamine and norepinephrine transporters[2], the geminal substitution at the C3 position in 3-methyl-3-phenylmorpholine introduces profound steric hindrance.
This structural divergence fundamentally alters its metabolic fate. In standard phenmetrazine analogs, cytochrome P450 (CYP)-mediated oxidation frequently occurs at the alpha-carbon (C3). However, in 3-methyl-3-phenylmorpholine, the C3 position is a quaternary carbon, effectively blocking alpha-oxidation. Consequently, the in vivo metabolic pressure is shunted toward alternative pathways: N-oxidation, aromatic hydroxylation, and morpholine ring lactamization[3]. This whitepaper delineates the mechanistic pathways, self-validating analytical protocols, and high-resolution mass spectrometry (LC-HRMS/MS) workflows required to isolate and identify these metabolites in biological matrices.
Mechanistic Biotransformation Pathways
Understanding the causality behind the formation of specific metabolites requires analyzing the molecule's electron density and steric accessibility. Based on the established metabolic behavior of the phenylmorpholine class (such as 3-fluorophenmetrazine)[3][4], the in vivo biotransformation of 3-methyl-3-phenylmorpholine is governed by the following phase I and phase II mechanisms:
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N-Oxidation (Phase I): The secondary amine of the morpholine ring is highly nucleophilic and sterically accessible. Flavin-containing monooxygenases (FMOs) and CYP enzymes readily convert the parent compound into an N-oxide.
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Aromatic Hydroxylation (Phase I): The phenyl ring, being electron-rich, undergoes electrophilic attack by CYP450 enzymes (likely CYP2D6 and CYP3A4) to form an arene oxide intermediate, which rapidly rearranges into a phenolic metabolite (predominantly at the para or ortho positions).
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Lactam Formation (Phase I): Because C3 is blocked by the geminal methyl and phenyl groups, morpholine ring oxidation is restricted to the C2 or C5 positions, yielding a lactam (oxo-metabolite).
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Conjugation (Phase II): The newly formed nucleophilic hydroxyl groups from aromatic hydroxylation are rapidly targeted by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), forming highly polar, renally excretable O-glucuronides and O-sulfates[3].
In vivo phase I and II metabolic pathways of 3-Methyl-3-phenylmorpholine.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in metabolite identification, the analytical workflow must be self-validating. This is achieved by utilizing parallel sample processing (hydrolyzed vs. non-hydrolyzed) and mixed-mode solid-phase extraction (SPE) to selectively isolate the basic morpholine analytes from endogenous matrix interference[5][6].
Step-by-Step Methodology: Sample Preparation & LC-HRMS/MS
Step 1: Enzymatic Cleavage (Phase II Validation) Causality: Direct analysis of intact glucuronides can suffer from poor ionization efficiency and in-source fragmentation. By splitting the sample and treating one half with β -glucuronidase, the disappearance of the +176 Da mass shift and the concurrent spike in the Phase I Aryl-OH peak mathematically validates the presence of the conjugate.
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Aliquot 500 µL of in vivo urine/plasma into two separate tubes (Tube A: Control, Tube B: Hydrolysis).
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To Tube B, add 50 µL of β -glucuronidase/arylsulfatase (from Helix pomatia) and 500 µL of 0.1 M acetate buffer (pH 5.0).
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Incubate Tube B at 37°C for 16 hours. Add blank buffer to Tube A.
Step 2: Mixed-Mode Cation Exchange (MCX) SPE Causality: 3-Methyl-3-phenylmorpholine contains a basic secondary amine (pKa ~8.5). At low pH, the nitrogen is protonated. MCX cartridges trap the protonated amine via strong cation exchange, allowing aggressive organic washes to remove neutral lipids and acidic interferents before eluting the target analytes with a high-pH solvent.
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Condition MCX cartridges (30 mg/1 mL) with 1 mL methanol, followed by 1 mL 2% formic acid in water.
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Acidify samples (Tube A and B) with 100 µL of 10% formic acid and load onto the cartridges.
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Wash with 1 mL 2% formic acid, followed by 1 mL 100% methanol. (This removes neutral/acidic matrix components).
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Elute analytes with 1 mL of 5% ammonium hydroxide ( NH4OH ) in methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial LC mobile phase.
Step 3: LC-HRMS/MS Data Acquisition
Chromatography: Inject 5 µL onto a biphenyl or phenyl-hexyl column (e.g., 100 × 2.1 mm, 2.6 µm)[5][7]. The π
π interactions of the phenyl-hexyl stationary phase provide superior retention and isomeric separation for phenylmorpholines compared to standard C18 columns.Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile). Run a gradient from 5% B to 95% B over 12 minutes.
Mass Spectrometry: Utilize a Quadrupole Time-of-Flight (QTOF) or Orbitrap in positive electrospray ionization (ESI+) mode. Acquire data in Data-Dependent Acquisition (DDA) mode to capture exact mass precursor ions and trigger high-resolution MS/MS fragmentation spectra.
Self-validating analytical workflow for phenylmorpholine metabolite extraction and identification.
Quantitative Data & Mass Spectrometry Profiles
To accurately identify the metabolites via HRMS, researchers must utilize exact mass calculations and recognize characteristic fragmentation patterns. The morpholine ring typically fragments via the loss of formaldehyde ( CH2O , -30 Da) or the cleavage of the ethyl bridge. The presence of the intact phenyl ring in the product ions confirms that biotransformation occurred on the morpholine moiety, whereas mass shifts in the phenyl-containing fragments indicate aromatic hydroxylation.
Table 1: Exact Mass and Expected MS/MS Profiles for 3-Methyl-3-phenylmorpholine Metabolites
| Analyte / Metabolite | Formula | Theoretical Exact Mass [M+H]⁺ | Mass Shift ( Δ Da) | Characteristic MS/MS Product Ions (m/z) |
| Parent Compound | C11H15NO | 178.1226 | 0.0000 | 148.08 (Loss of CH2O ), 119.08 (Phenyl-propene cation) |
| N-Oxide | C11H15NO2 | 194.1176 | +15.9949 | 176.10 (Loss of H2O ), 146.06 |
| Aryl-Hydroxylation | C11H15NO2 | 194.1176 | +15.9949 | 164.07 (Loss of CH2O ), 135.08 (Hydroxy-phenyl-propene) |
| Lactam (C2/C5-Oxo) | C11H13NO2 | 192.1019 | +13.9792 | 164.10 (Loss of CO), 119.08 (Phenyl-propene cation) |
| Aryl-OH Glucuronide | C17H23NO8 | 370.1496 | +192.0270 | 194.11 (Cleavage of Glucuronic acid), 176.10 |
Note: Differentiation between the N-Oxide and Aryl-Hydroxylation (which share the same exact mass) is achieved chromatographically and via MS/MS. The N-oxide readily loses water (-18 Da) in the collision cell, whereas the Aryl-OH metabolite retains the oxygen on the stable phenolic ring during initial fragmentation.
Conclusion
The requires a nuanced understanding of its specific steric topology. Because the C3 position is fully substituted, the molecule resists traditional alpha-carbon oxidation, forcing biotransformation through N-oxidation, aromatic hydroxylation, and lactamization[1][3]. By employing a self-validating analytical framework utilizing enzymatic hydrolysis, mixed-mode SPE, and high-resolution mass spectrometry on a π
π interactive stationary phase, researchers can definitively map the toxicokinetic profile of this compound. This methodology not only establishes the metabolic fate of this specific isomer but serves as a robust template for investigating emerging phenylmorpholine analogs in forensic and clinical settings.References
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Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495.[3] URL: [Link]
-
Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51-57.[2] URL:[Link]
-
McLaughlin, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(3), 369-377.[1] URL:[Link]
-
Meyer, M. R., et al. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine. Saarland University Repository.[5] URL:[Link]
-
Kronstrand, R., et al. (1996). Determination of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 20(5), 317-320.[6] URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 5. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 6. ovid.com [ovid.com]
